4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide
Overview
Description
4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide is a chemical compound with the molecular formula C₁₃H₁₈FN₃O and a molecular weight of 251.3 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a piperidinyl group attached to a benzamide core. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide typically involves multiple steps. One common synthetic route starts with 2-fluoro-4-nitrotoluene as the raw material. The steps include:
Oxidation: 2-fluoro-4-nitrotoluene is oxidized using potassium permanganate to form the corresponding carboxylic acid.
Chlorination: The carboxylic acid is then chlorinated using thionyl chloride to form the corresponding acid chloride.
Amination: The acid chloride undergoes amination with methylamine to form the corresponding amide.
Reduction: Finally, the nitro group is reduced using palladium on carbon (Pd/C) and hydrogen to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on maximizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of novel compounds and intermediates.
Biology: In the study of biological pathways and interactions.
Medicine: As a potential therapeutic agent or in the development of new drugs.
Industry: In the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-fluoro-N-methylbenzamide: A similar compound with a methyl group instead of the piperidinyl group.
4-Amino-2-chloro-N-(1-methylpiperidin-4-yl)benzamide: A compound with a chlorine atom instead of fluorine.
Uniqueness
4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide is unique due to the presence of the fluorine atom and the piperidinyl group, which may confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
4-amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c1-17-6-4-10(5-7-17)16-13(18)11-3-2-9(15)8-12(11)14/h2-3,8,10H,4-7,15H2,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSADJVRSVIMTHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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